molecular formula C19H23N3O3 B2918007 2-(Benzyloxy)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one CAS No. 2097932-24-4

2-(Benzyloxy)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one

Cat. No.: B2918007
CAS No.: 2097932-24-4
M. Wt: 341.411
InChI Key: PEOVEFOTQBQDBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzyloxy)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one is a synthetic organic compound designed for research applications, particularly in medicinal chemistry and drug discovery. This molecule features a pyrrolidine core functionalized with both a benzyloxy-substituted ketone and a 2,6-dimethylpyrimidinyloxy group. The presence of the pyrrolidine ring, a common motif in pharmaceuticals, contributes to the three-dimensional structure and can influence the molecule's binding affinity to biological targets . The benzyloxy group offers a site for further chemical derivatization, enhancing the compound's versatility as a synthetic intermediate . The 2,6-dimethylpyrimidine moiety is an aromatic heterocycle known for its potential as a scaffold in medicinal chemistry, often contributing to key interactions in enzyme binding pockets . This compound is representative of a class of molecules investigated for their potential as intermediates in the synthesis of more complex, biologically active structures . Researchers may explore its utility in developing novel therapeutic agents, given that similar compounds containing pyrrolidine and aromatic heterocycles have been identified as potent inhibitors of various enzymes and have been explored for the treatment of diseases . Its well-defined molecular architecture ensures consistent reactivity, making it a valuable building block in targeted synthetic pathways for constructing potential protease inhibitors, receptor antagonists, or other pharmacologically relevant molecules. The compound is supplied with a certificate of analysis to ensure identity and purity. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]-2-phenylmethoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-14-10-18(21-15(2)20-14)25-17-8-9-22(11-17)19(23)13-24-12-16-6-4-3-5-7-16/h3-7,10,17H,8-9,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEOVEFOTQBQDBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)COCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Benzyloxy)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C17H22N4O3\text{C}_{17}\text{H}_{22}\text{N}_{4}\text{O}_{3}

This structure features a benzyloxy group and a pyrrolidine moiety, which are critical for its biological interactions.

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antitumor Activity : Compounds with similar structural motifs have been shown to disrupt microtubule dynamics, leading to mitotic arrest in cancer cells. For instance, a related compound was found to induce apoptosis in prostate cancer cells through activation of the c-Jun N-terminal kinase (JNK) pathway, suggesting a potential mechanism for anti-cancer effects .
  • Inhibition of Receptor Activity : The compound may act as a high-affinity ligand for specific receptors. For example, another structurally related compound was identified as an antagonist for melanin-concentrating hormone receptor 1 (MCHr1), demonstrating significant efficacy in weight loss models .
  • Antimicrobial Properties : The presence of pyrimidine derivatives in similar compounds has been associated with antimicrobial activity. Studies suggest that modifications to the pyrimidine ring can enhance these effects, indicating that this compound may also exhibit such properties.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

StudyCompoundFindings
5H-chromeno[2,3-d]pyrimidine derivativesDemonstrated anti-tumor and antimicrobial activities through disruption of cellular processes.
PPTMB (a benzimidazole analogue)Inhibited proliferation in prostate cancer cell lines; activated JNK pathway leading to apoptosis.
MCHr1 antagonistShowed oral efficacy in diet-induced obese mice; significant weight loss observed.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Pharmacological Relevance

The compound shares structural motifs with kinase inhibitors and nucleoside analogs. Below is a comparative analysis with key analogues:

Compound Key Structural Features Biological Activity Physicochemical Properties
2-(Benzyloxy)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one Pyrrolidine-linked pyrimidinyl ether, benzyloxy-acetyl Limited published data; hypothesized kinase inhibition based on pyrimidine derivatives LogP ~2.8 (predicted), moderate solubility in DMSO
3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidine derivatives Pyrrolidine-pyrimidinyl ether core; variable substituents Demonstrated kinase inhibitory activity (e.g., JAK2/STAT3 pathways) LogP 1.5–3.2, improved aqueous solubility vs. parent
Benzyloxy-acetyl-pyrrolidine compounds Benzyloxy-acetyl group with pyrrolidine; lacks pyrimidine Antimicrobial activity (e.g., Gram-positive bacteria) High lipophilicity (LogP >3.5), low aqueous solubility
4-(Pyrrolidin-1-yl)pyrimidine derivatives Pyrimidine-pyrrolidine linkage; no benzyloxy group Anticancer activity (e.g., CDK4/6 inhibition) LogP 2.0–2.5, moderate membrane permeability

Key Differences and Advantages

  • Pyrimidine Substitution : The 2,6-dimethylpyrimidin-4-yl group enhances metabolic stability compared to unsubstituted pyrimidines, as methyl groups reduce oxidative degradation .
  • Benzyloxy-Acetyl Moiety : Unlike simpler acetylated pyrrolidines, the benzyloxy group may improve blood-brain barrier penetration, though this remains unverified experimentally .
  • Pyrrolidine vs.

Research Findings and Limitations

  • Synthetic Challenges : The compound’s multi-step synthesis (e.g., protecting/deprotecting pyrimidine oxygen) results in lower yields (~35%) compared to simpler pyrrolidine-pyrimidine derivatives (~60% yields) .
  • Biological Data Gaps: No peer-reviewed studies directly evaluate its pharmacological activity. In silico docking suggests affinity for tyrosine kinases (e.g., EGFR), but experimental validation is lacking .

Q & A

Basic Research: Synthesis Optimization

Q: What methodological approaches are recommended for optimizing the synthesis of this compound, particularly for improving yield and purity? A: Key strategies include:

  • Microwave-assisted synthesis to reduce reaction time and enhance regioselectivity (e.g., details microwave heating for pyrrolidine derivatives) .
  • Solvent selection : Polar aprotic solvents like DMF or DMSO stabilize intermediates, while ethyl acetate aids in purification via liquid-liquid extraction .
  • Catalyst optimization : Potassium carbonate or triethylamine can promote nucleophilic substitution at the pyrrolidine oxygen, while Pd catalysts may assist in benzyloxy group coupling .
  • Purity assessment : Combine TLC with 1^1H NMR (e.g., aromatic proton integration at δ 7.2–7.6 ppm for benzyl groups) and HPLC (C18 column, acetonitrile/water gradient) .

Basic Research: Structural Characterization

Q: Which analytical techniques are critical for confirming the stereochemistry and functional group placement in this compound? A:

  • X-ray crystallography : Resolve 3D conformation, particularly the orientation of the pyrimidinyloxy-pyrrolidine moiety (e.g., reports crystal parameters like a=8.73a = 8.73 Å, b=10.52b = 10.52 Å for similar heterocycles) .
  • 2D NMR : Use 13^{13}C-HSQC to correlate pyrrolidine protons (δ ~3.3 ppm) with carbons and NOESY to confirm spatial proximity of benzyloxy and pyrimidine groups .
  • Mass spectrometry : High-resolution ESI-MS to verify the molecular ion peak (calculated Mw=395.45M_w = 395.45 g/mol) and fragmentation patterns (e.g., loss of benzyloxy group at m/zm/z 105) .

Advanced Research: Addressing Data Contradictions

Q: How should researchers resolve discrepancies in reported biological activity data for this compound, such as conflicting IC50_{50} values in enzyme inhibition assays? A:

  • Control for degradation : Monitor compound stability under assay conditions (e.g., highlights organic compound degradation over 9 hours without cooling; use LC-MS to detect byproducts) .
  • Standardize assay protocols : Variations in buffer pH, temperature, or solvent (DMSO vs. ethanol) can alter ligand-receptor binding kinetics. Pre-equilibrate compounds at 4°C if required .
  • Validate target specificity : Use knockout cell lines or competitive binding assays to rule off-target effects (e.g., pyrimidine derivatives may interact with ATP-binding pockets non-specifically) .

Advanced Research: Computational Modeling

Q: What computational strategies are effective for predicting this compound’s binding affinity to kinase targets? A:

  • Docking studies : Use AutoDock Vina or Schrödinger to model interactions between the pyrimidine ring and conserved lysine residues (e.g., ATP-binding sites in kinases). Adjust protonation states at physiological pH .
  • MD simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the pyrrolidine linker; analyze RMSD (<2 Å indicates stable binding) .
  • QSAR modeling : Corrogate substituent effects (e.g., 2,6-dimethyl vs. 2-methoxy pyrimidine) on activity using descriptors like LogP and polar surface area .

Advanced Research: Experimental Design for Stability Studies

Q: How should degradation studies be designed to evaluate the compound’s stability under varying pH and temperature conditions? A:

  • Accelerated stability testing : Incubate the compound at 40°C/75% RH for 4 weeks, with sampling at 0, 1, 2, and 4 weeks. Use HPLC to quantify degradation products (e.g., hydrolysis of the benzyloxy group) .
  • pH-rate profiling : Prepare buffers (pH 1–10) and monitor degradation kinetics via UV-Vis (λ = 260 nm for pyrimidine absorbance). A V-shaped profile suggests acid/base-catalyzed hydrolysis .
  • Light exposure : Use ICH Q1B guidelines to assess photostability under UV (320–400 nm) and visible light; observe color changes or precipitate formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.